
1,2,2,2-Tetrachloroethyl (dichloromethylidene)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2,2-Tetrachloroethyl (dichloromethylidene)carbamate is a chemical compound known for its unique structure and properties. It is characterized by the presence of multiple chlorine atoms and a carbamate group, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,2-Tetrachloroethyl (dichloromethylidene)carbamate typically involves the reaction of tetrachloroethylene with a suitable carbamoylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,2,2,2-Tetrachloroethyl (dichloromethylidene)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the desired reaction pathway and product .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield chlorinated carboxylic acids, while substitution reactions can produce a variety of functionalized carbamates .
Scientific Research Applications
1,2,2,2-Tetrachloroethyl (dichloromethylidene)carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacological agent.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,2,2-Tetrachloroethyl (dichloromethylidene)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved in its mechanism of action are complex and depend on the specific biological or chemical context .
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetrachloroethane: A similar compound with a different arrangement of chlorine atoms.
Tetrachloroethylene: Another chlorinated compound used in industrial applications.
Carbamates: A class of compounds with similar functional groups but different substituents.
Uniqueness
1,2,2,2-Tetrachloroethyl (dichloromethylidene)carbamate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its multiple chlorine atoms and carbamate group make it versatile for various applications and reactions .
Properties
CAS No. |
61351-39-1 |
|---|---|
Molecular Formula |
C4HCl6NO2 |
Molecular Weight |
307.8 g/mol |
IUPAC Name |
1,2,2,2-tetrachloroethyl N-(dichloromethylidene)carbamate |
InChI |
InChI=1S/C4HCl6NO2/c5-1(4(8,9)10)13-3(12)11-2(6)7/h1H |
InChI Key |
QXUQRUSVNVBGMN-UHFFFAOYSA-N |
Canonical SMILES |
C(C(Cl)(Cl)Cl)(OC(=O)N=C(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


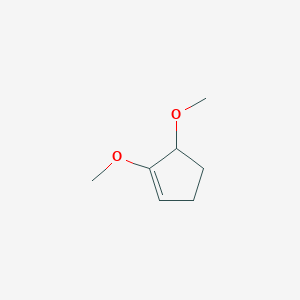

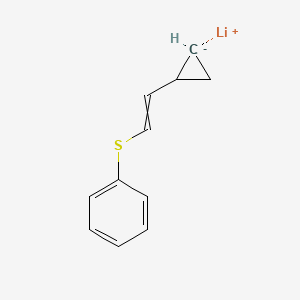

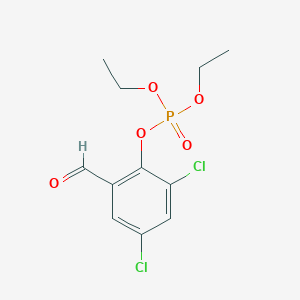
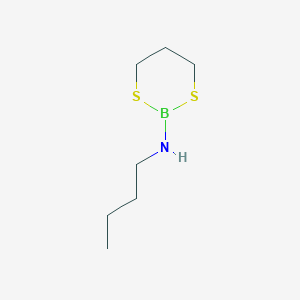

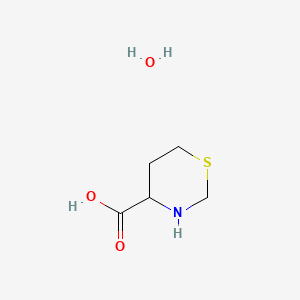
![4-{[(2-Oxoimidazolidin-1-yl)imino]methyl}benzonitrile](/img/structure/B14568117.png)
![Butanoic acid, 2-[[[(cyclohexylamino)carbonyl]amino]carbonyl]-2-ethyl-](/img/structure/B14568122.png)
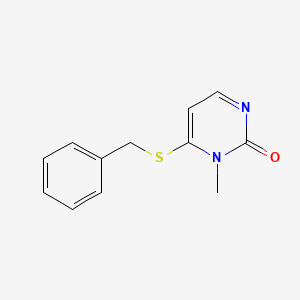
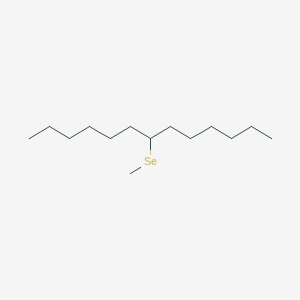

![N-[1-(3,4-Dihydroxycyclopentyl)propyl]-1-methyl-L-tryptophan](/img/structure/B14568160.png)
